GOPHCGVUPMCHLP-UHFFFAOYSA-L
GOPHCGVUPMCHLP-UHFFFAOYSA-L
Brand Name:
Vulcanchem
CAS No.:
18189-24-7
VCID:
VC0097506
InChI:
InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2
SMILES:
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Molecular Formula:
C40H36Br2P2
Molecular Weight:
738.484
GOPHCGVUPMCHLP-UHFFFAOYSA-L
CAS No.: 18189-24-7
Cat. No.: VC0097506
Molecular Formula: C40H36Br2P2
Molecular Weight: 738.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18189-24-7 |
|---|---|
| Molecular Formula | C40H36Br2P2 |
| Molecular Weight | 738.484 |
| IUPAC Name | triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dibromide |
| Standard InChI | InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 |
| Standard InChI Key | GOPHCGVUPMCHLP-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator